disodium;5,5-diphenylimidazolidine-2,4-dione

Description

Properties

Molecular Formula |

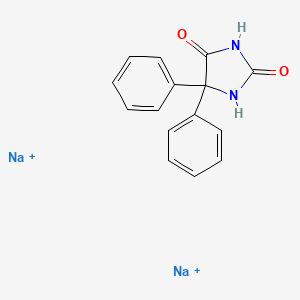

C15H12N2Na2O2+2 |

|---|---|

Molecular Weight |

298.25 g/mol |

IUPAC Name |

disodium;5,5-diphenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C15H12N2O2.2Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;;/h1-10H,(H2,16,17,18,19);;/q;2*+1 |

InChI Key |

HCLBLSIRIGAKTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenytoin can be synthesized through the Bucherer-Bergs reaction, which involves the reaction of benzil with urea in the presence of a base such as sodium hydroxide . The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic compound, which upon acidification yields phenytoin . Another method involves the conversion of 3-(hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione to an alkylsulfonate or arylsulfonate, followed by reaction with a phosphoric acid diester .

Industrial Production Methods

Industrial production of phenytoin typically involves the Bucherer-Bergs reaction due to its simplicity and efficiency . The reaction is carried out in aqueous ethanol at elevated temperatures (60-70°C) with potassium or sodium cyanide and ammonium carbonate . This method is favored for its high yield and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenytoin undergoes various chemical reactions, including:

Oxidation: Phenytoin can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Phenytoin can undergo substitution reactions, particularly at the nitrogen atoms in the imidazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

Oxidation: Hydroxylated metabolites.

Substitution: Various substituted phenytoin derivatives, including alkylated and arylated products.

Scientific Research Applications

Phenytoin has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Studied for its effects on sodium channels and neuronal activity.

Medicine: Widely used as an anticonvulsant and antiarrhythmic agent.

Industry: Utilized in the production of high-temperature stable epoxy resins.

Mechanism of Action

Comparison with Similar Compounds

Phenytoin is unique among anticonvulsants due to its specific mechanism of action and chemical structure. Similar compounds include:

Carbamazepine: Another anticonvulsant that also targets sodium channels but has a different chemical structure.

Valproic Acid: A broad-spectrum anticonvulsant with multiple mechanisms of action, including sodium channel inhibition and GABAergic activity.

Lamotrigine: Similar to phenytoin in its sodium channel blocking activity but with a different chemical structure.

Phenytoin’s uniqueness lies in its specific targeting of voltage-gated sodium channels and its long history of use in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.